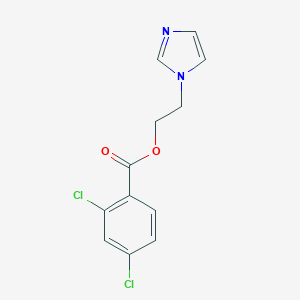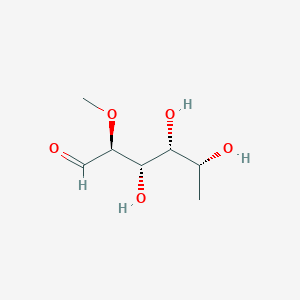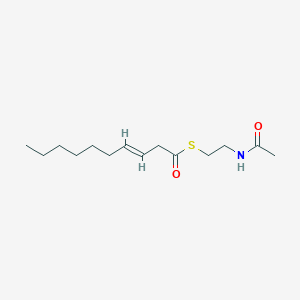
3-Nitrophenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl dihydrogen phosphate (3-NPDP) is a chemical compound that is used in various scientific research applications. It is a phosphorylated compound that is commonly used as a substrate for the enzymatic assay of alkaline phosphatase. 3-NPDP is also used in the synthesis of other organic compounds and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Nitrophenyl dihydrogen phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase, which results in the release of 3-nitrophenol. The release of 3-nitrophenol can be measured using various methods, including spectrophotometry.
Biochemical and Physiological Effects
Studies have shown that 3-Nitrophenyl dihydrogen phosphate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been studied for its potential use in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Nitrophenyl dihydrogen phosphate in lab experiments is its stability and ease of use. It is also relatively inexpensive and readily available. However, one limitation is that the assay is not specific to alkaline phosphatase and can be affected by other enzymes and compounds.
Zukünftige Richtungen
There are many future directions for the study of 3-Nitrophenyl dihydrogen phosphate. One area of research is the development of new assays that are more specific to alkaline phosphatase. Another area of research is the study of its potential use in the treatment of cancer and other diseases. Additionally, the synthesis of new compounds using 3-Nitrophenyl dihydrogen phosphate as a starting material is an area of interest for many researchers.
Synthesemethoden
The synthesis of 3-Nitrophenyl dihydrogen phosphate can be achieved through several methods, including the reaction of 3-nitrophenol with phosphorus oxychloride and an alcohol. The resulting product is then treated with sodium hydroxide to form 3-Nitrophenyl dihydrogen phosphate. Another method involves the reaction of 3-nitrophenol with phosphorus pentoxide and an alcohol, followed by treatment with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl dihydrogen phosphate is commonly used as a substrate for the enzymatic assay of alkaline phosphatase, which is an enzyme that is found in various tissues and organs. The assay is used to measure the activity of alkaline phosphatase in biological samples, which can provide information about various diseases and conditions.
Eigenschaften
Molekularformel |
C6H6NO6P |
|---|---|
Molekulargewicht |
219.09 g/mol |
IUPAC-Name |
(3-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12) |
InChI-Schlüssel |
XBUUVLVJXNRBPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)








![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)